molecular formula C19H19N3O3S B2806457 N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 443353-50-2

N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2806457
CAS RN: 443353-50-2
M. Wt: 369.44
InChI Key: AFVJNTMVMWKGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, also known as MPTQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MPTQ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been investigating the synthesis of various derivatives of thioxoquinazolinone, aiming to explore their chemical properties and potential applications. For instance, the reaction of specific thiourea derivatives with 4-methoxyphenacyl bromide can yield products like N4-[5-(4-methoxyphenyl)-1,3-oxathiol-2-yliden]-(2-phenylquinazolin-4-yl)-amine through domino reactions via different pathways, demonstrating the versatility of these compounds in synthetic chemistry (Fathalla et al., 2002).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives have been a subject of interest. Studies have shown that specific derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, certain compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Rajasekaran et al., 2013). Additionally, some derivatives have shown potent anticonvulsant activity, suggesting their possible application in the development of new anticonvulsant drugs.

Antioxidant and Anticancer Activities

Research has also focused on the antioxidant and anticancer activities of derivatives of N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide. Certain derivatives were found to possess antioxidant activity superior to well-known antioxidants like ascorbic acid. Furthermore, these compounds exhibited cytotoxicity against specific cancer cell lines, indicating their potential as leads in anticancer drug development (Tumosienė et al., 2020).

Antibacterial and Diuretic Properties

The exploration of the antibacterial and diuretic properties of quinazolinone derivatives has revealed their potential in treating bacterial infections and as diuretic agents. Some derivatives have been synthesized and tested for their diuretic and antihypertensive activities, showing promising results that could lead to the development of new therapeutic agents (Rahman et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-14-10-8-13(9-11-14)20-17(23)7-4-12-22-18(24)15-5-2-3-6-16(15)21-19(22)26/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVJNTMVMWKGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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